Isoomphadione

Description

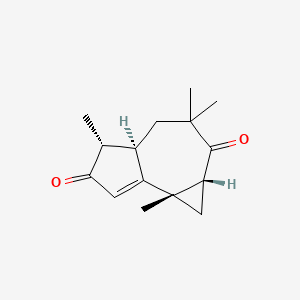

Structure

3D Structure

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(1aR,4aR,5R,7bS)-3,3,5,7b-tetramethyl-1a,4,4a,5-tetrahydro-1H-cyclopropa[e]azulene-2,6-dione |

InChI |

InChI=1S/C15H20O2/c1-8-9-6-14(2,3)13(17)11-7-15(11,4)10(9)5-12(8)16/h5,8-9,11H,6-7H2,1-4H3/t8-,9-,11+,15-/m1/s1 |

InChI Key |

JMDSVFSLIQKRFD-LIEMUPCESA-N |

SMILES |

CC1C2CC(C(=O)C3CC3(C2=CC1=O)C)(C)C |

Isomeric SMILES |

C[C@@H]1[C@H]2CC(C(=O)[C@@H]3C[C@@]3(C2=CC1=O)C)(C)C |

Canonical SMILES |

CC1C2CC(C(=O)C3CC3(C2=CC1=O)C)(C)C |

Synonyms |

isoomphadione |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Strategies

Mycological Sources and Strain Specificity for Isoomphadione Production

The production of this compound is specific to certain fungal species, highlighting the importance of correct strain identification and optimized cultivation for successful isolation.

The primary and most well-documented producer of this compound is the basidiomycete fungus Omphalotus illudens, commonly known as the Eastern Jack-o'-lantern mushroom. nih.gov This species, along with its close relative and synonym Omphalotus olearius, is known for producing a variety of cytotoxic sesquiterpenes. nih.gov Research has confirmed the isolation of this compound, alongside other sesquiterpenes, from the liquid culture extracts of Omphalotus illudens. nih.gov These fungi are saprobic, typically found growing in clusters on decaying hardwood trees, stumps, and buried roots in eastern North America and Europe. nih.gov

To obtain sufficient quantities of this compound for research, submerged liquid fermentation of the fungal mycelium is the preferred method. The yield of secondary metabolites like this compound is highly dependent on the specific cultivation parameters, including media composition, pH, temperature, and aeration. Optimization of these conditions is critical for enhancing production.

While specific optimization data for this compound is not extensively published, studies on the production of related illudins by Omphalotus species provide a robust framework. A simplified medium has proven effective, significantly enhancing the titers of these sesquiterpenoids. nih.gov Key to this process is the careful preparation of the seed culture to ensure vigorous growth when transferred to the production medium. nih.gov Fermentation is typically carried out in shake flasks to ensure adequate aeration and mixing. nih.gov

Below is a table summarizing typical fermentation parameters for producing sesquiterpenoids from Omphalotus species, based on optimized conditions for related compounds. nih.gov

| Parameter | Optimized Condition | Purpose |

| Carbon Source | Glucose (13.5 g/L) | Provides energy for fungal growth and metabolism. |

| Nitrogen Source | Corn Steep Solids (7.0 g/L) | Supplies nitrogen and essential growth factors. |

| Basal Medium | Dox Broth Modified (35 mL/L) | Provides essential minerals and trace elements. |

| Cultivation Time | ~288 hours (12 days) | Allows for sufficient biomass growth and secondary metabolite production. |

| Growth Method | Submerged liquid culture | Enables large-scale, controlled production of mycelium and metabolites. |

| Agitation | Shake flasks | Ensures proper aeration and nutrient distribution. |

State-of-the-Art Extraction Techniques from Fungal Liquid Cultures

Once the fermentation is complete, the first step in isolating this compound is to separate the fungal biomass from the liquid culture broth, typically by filtration. The target compounds, being secondary metabolites, are often secreted into the broth. The subsequent extraction from the clarified culture liquid is a crucial step that concentrates the desired sesquiterpenes.

Liquid-liquid extraction is the standard method employed for this purpose. researchgate.net Ethyl acetate (B1210297) is a commonly used organic solvent for efficiently extracting sesquiterpenoids like this compound from the aqueous culture filtrate. researchgate.netnih.gov This solvent is effective due to its polarity, which allows it to selectively partition the moderately polar sesquiterpenes from the more polar components of the fermentation broth. The process involves mixing the culture filtrate with ethyl acetate, allowing the two immiscible layers to separate, and then collecting the organic layer containing the crude extract. This procedure is typically repeated multiple times to maximize the recovery of the compounds. The combined ethyl acetate extracts are then evaporated under reduced pressure to yield a concentrated crude extract containing this compound and other co-occurring metabolites. researchgate.net

Advanced Chromatographic Purification Methodologies for Isolating this compound and Co-occurring Sesquiterpenes (e.g., Illudosone Hemiacetal, Illudiolone)

The crude extract obtained from the liquid culture is a complex mixture of various compounds. Therefore, advanced chromatographic techniques are essential to purify this compound and separate it from structurally similar sesquiterpenes that are produced concurrently by O. illudens, such as Illudosone Hemiacetal and Illudiolone (B1196292). nih.gov

Silica (B1680970) Gel Column Chromatography is a fundamental and powerful technique used for the initial fractionation of the crude extract. teledynelabs.com This method separates compounds based on their polarity. column-chromatography.com The crude extract is loaded onto a column packed with silica gel (the stationary phase), and a solvent or a mixture of solvents (the mobile phase) is passed through the column. teledynelabs.com

A gradient elution strategy is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). tuni.fi This causes the compounds to move down the column at different rates. Less polar compounds elute first, while more polar compounds are retained longer on the silica gel. column-chromatography.com Fractions are collected sequentially and analyzed (for example, by thin-layer chromatography) to identify those containing the target compounds. Through this process, this compound can be effectively separated from other sesquiterpenes like Illudosone Hemiacetal and Illudiolone, which possess different polarities. nih.gov Further purification of the resulting fractions may be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC) for higher purity. mdpi.com

The table below outlines a general scheme for the chromatographic separation of these compounds.

| Chromatographic Step | Stationary Phase | Mobile Phase System (Example) | Separation Principle | Target Compounds |

| Initial Fractionation | Silica Gel | n-Hexane / Ethyl Acetate Gradient | Polarity | Separation of sesquiterpenes from highly non-polar and highly polar impurities. |

| Fine Purification | Silica Gel | Isocratic or shallow gradient elution | Fine-tuned polarity differences | Isolation of this compound, Illudosone Hemiacetal, and Illudiolone into separate fractions. |

Biosynthetic Pathways and Enzymatic Mechanisms of Isoomphadione

Fundamental Principles of Isoprenoid Biosynthesis in Fungi

Fungi utilize a well-established metabolic route to synthesize the vast and diverse class of compounds known as isoprenoids. This foundational pathway provides the essential building blocks for a multitude of molecules, including the sesquiterpene scaffold of isoomphadione.

The Mevalonate (B85504) Pathway as the Precursor Route for Fungal Isoprenoids

In fungi, the biosynthesis of isoprenoids is exclusively carried out through the mevalonate (MVA) pathway. researchgate.netwikipedia.org This essential metabolic sequence begins with the condensation of three molecules of acetyl-CoA to eventually form (R)-mevalonate. wikipedia.org A key regulatory point in this pathway is the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonate. researchgate.net Subsequent enzymatic steps convert mevalonate into the fundamental five-carbon isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgfrontiersin.org These two molecules are the universal precursors for all isoprenoids. frontiersin.org

The MVA pathway is a conserved and critical metabolic route in fungi, not only for the production of secondary metabolites like this compound but also for the synthesis of essential molecules such as ergosterol, a vital component of fungal cell membranes. frontiersin.orgpnas.org

Generation of Farnesyl Diphosphate (B83284) (FPP) as the Key Sesquiterpene Precursor

The journey from the basic five-carbon units to the fifteen-carbon precursor of sesquiterpenes involves a series of condensation reactions. Farnesyl diphosphate (FPP) synthase catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. frontiersin.org This enzymatic process generates farnesyl diphosphate (FPP), a C15 isoprenoid that serves as the universal precursor for the biosynthesis of all sesquiterpenes. nih.govfrontiersin.orgmdpi.comnih.gov

FPP stands at a critical branch point in isoprenoid metabolism. It can be directed towards the synthesis of various classes of terpenoids. For the biosynthesis of this compound and other sesquiterpenoids, FPP is channeled towards a class of enzymes known as sesquiterpene synthases. nih.govmdpi.com

Characterization of Sesquiterpene Synthases (STS) Involved in this compound Scaffold Formation

The remarkable diversity of sesquiterpene structures arises from the activity of sesquiterpene synthases (STSs). These enzymes are responsible for catalyzing the intricate cyclization of the linear FPP molecule into a wide array of cyclic carbon skeletons.

Catalytic Mechanisms of Carbocation Cyclization Reactions

The catalytic mechanism of STSs is a fascinating example of enzyme-controlled carbocation chemistry. The process is initiated by the ionization of the diphosphate group from FPP, often facilitated by divalent metal ions like Mg2+ coordinated by conserved motifs within the enzyme's active site. nih.govpnas.org This departure of the pyrophosphate leaving group generates a highly reactive allylic carbocation. nih.govpnas.org

The enzyme then masterfully guides this carbocation through a series of intramolecular cyclizations, hydride shifts, and rearrangements. pnas.orgbiorxiv.org The specific folding of the FPP substrate within the hydrophobic active site of the STS dictates the precise sequence of these events, ultimately determining the final carbon skeleton of the sesquiterpene product. nih.gov The reaction cascade is terminated by either deprotonation or the addition of a nucleophile, such as water, to quench the carbocation. biorxiv.org

Identification and Functional Characterization of Specific STS Enzymes (e.g., Omp6, Omp7 from O. olearius)

The Jack O'Lantern mushroom, Omphalotus olearius, is a known producer of various illudin-type sesquiterpenoids, including this compound. nih.govnih.govresearchgate.net Genomic studies of O. olearius have revealed a diverse network of sesquiterpene synthase genes. nih.govnih.govresearchgate.net Among these, two enzymes, designated Omp6 and Omp7, have been identified and functionally characterized as Δ-6 protoilludene synthases. nih.govnih.gov

When expressed heterologously, both Omp6 and Omp7 were found to be highly active and specific, catalyzing the 1,11-cyclization of FPP to produce Δ-6 protoilludene as their major product. nih.govcjnmcpu.com This reaction proceeds through a trans-humulyl cation intermediate. nih.govnih.gov Δ-6 protoilludene is the direct precursor to the illudin scaffold, from which this compound is derived. nih.gov The kinetic parameters for these enzymes have been determined, confirming their efficiency in converting FPP to the protoilludene scaffold. nih.gov

| Enzyme | Organism | Major Product | Proposed Cyclization |

| Omp6 | Omphalotus olearius | Δ-6 protoilludene | 1,11-cyclization |

| Omp7 | Omphalotus olearius | Δ-6 protoilludene | 1,11-cyclization |

Post-Cyclization Tailoring Enzymes and Their Contributions to Structural Diversity

The formation of the initial sesquiterpene scaffold by STSs is only the first step in generating the vast structural diversity observed in this class of natural products. Subsequent modifications by a variety of "tailoring" enzymes are crucial for producing the final bioactive compounds, including this compound.

In fungi, the genes encoding these tailoring enzymes are often found in close proximity to the STS gene, forming a biosynthetic gene cluster. nih.govnih.gov This co-localization facilitates the coordinated expression of all the enzymes required for the complete biosynthesis of a particular secondary metabolite. nih.gov

The tailoring enzymes responsible for converting the initial sesquiterpene scaffold into the final product can include a wide range of protein families. Cytochrome P450 monooxygenases are frequently involved, catalyzing hydroxylation and epoxidation reactions. cjnmcpu.comrsc.orgbeilstein-journals.org Other modifying enzymes can include oxidoreductases, dehydrogenases, and transferases, which add further functional groups and contribute to the final structural complexity of the molecule. nih.govrsc.orgresearchgate.net While the specific tailoring enzymes involved in the conversion of the Δ-6 protoilludene scaffold to this compound have not been fully elucidated, the presence of putative P450s and other modifying enzymes within the Omp6 and Omp7 gene clusters in O. olearius strongly suggests their role in the downstream steps of this compound biosynthesis. nih.govumn.edu

Role of Cytochrome P450 Monooxygenases in Oxidation Steps

Cytochrome P450 monooxygenases (P450s or CYPs) are a superfamily of heme-containing enzymes that play a crucial role in the oxidative functionalization of a vast array of molecules, including terpenoids. wikipedia.orgfrontiersin.orgnih.govuni-hannover.de In the biosynthesis of this compound and related compounds, P450s are responsible for introducing oxygen atoms into the sesquiterpene scaffold. These oxidation reactions are critical for the structural diversification and biological activity of the final products. uni-hannover.de

Research has shown that specific P450 enzymes catalyze regio- and stereoselective hydroxylation and epoxidation reactions on the protoilludene skeleton, a key intermediate in the pathway. uniprot.org For instance, the monooxygenase CYP1 has been identified as a site-selective C-18 hydroxylase, while CYP3 is responsible for the epoxidation of the C-6/C-7 double bond in certain intermediates. uniprot.org These precise modifications are essential for steering the biosynthetic pathway towards the formation of this compound and other illudin-type sesquiterpenoids.

Involvement of Oxidoreductases and Other Modifying Enzymes

Beyond the critical role of P450s, a variety of other enzymes, including oxidoreductases, are integral to the biosynthetic tapestry of this compound. nih.govnih.govmdpi.com Oxidoreductases catalyze oxidation-reduction reactions, which are fundamental to many biosynthetic pathways. nih.gov In the context of this compound synthesis, these enzymes are likely involved in steps such as the reduction of carbonyl groups or the formation of specific ring structures.

The biosynthesis of complex natural products often involves a coordinated interplay of different enzyme classes. nih.gov Following the initial cyclization and P450-mediated oxidations, further enzymatic modifications may be required to yield the final this compound structure. These can include isomerizations, rearrangements, and other functional group interconversions catalyzed by a dedicated set of modifying enzymes. thermofisher.comreactome.org

Genomic and Transcriptomic Approaches to Elucidate Biosynthetic Gene Clusters

Advances in sequencing technologies have revolutionized the study of natural product biosynthesis, allowing for the identification and characterization of the genetic blueprints encoding these complex pathways. nih.gov

Genome Sequencing of Omphalotus Species for Pathway Discovery

The sequencing of the draft genome of Omphalotus olearius has been a pivotal step in understanding the biosynthesis of this compound and related illudins. nih.govnih.gov This genomic data revealed a network of sesquiterpene synthases and two distinct metabolic gene clusters believed to be responsible for illudin biosynthesis. nih.govnih.gov The identification of these biosynthetic gene clusters (BGCs) provides a roadmap for dissecting the individual enzymatic steps and understanding how they are coordinated. plos.org

The analysis of the O. olearius genome has not only shed light on sesquiterpenoid biosynthesis but has also provided a framework for predicting and discovering novel natural products from other Basidiomycota fungi. nih.govnih.gov

Gene Expression Analysis of Biosynthetic Genes (e.g., P450s, GATase1, O-methyltransferase)

Gene expression analysis is a powerful tool for linking genes to their function in a biosynthetic pathway. wikipedia.orgbio-rad.com By studying which genes are actively transcribed under conditions where this compound is produced, researchers can identify candidate genes involved in its formation. ebi.ac.uk Techniques such as RNA sequencing (RNA-Seq) allow for a comprehensive view of the transcriptome, revealing the expression levels of all genes in the genome. bio-rad.com

In the context of the Omphalotus gene clusters, co-regulation of genes, including those encoding P450s and other modifying enzymes, suggests their functional linkage in the biosynthetic pathway. nih.gov For instance, if the genes for a specific P450, a putative GATase1 (glutamine amidotransferase), and an O-methyltransferase are consistently expressed together, it strongly implies their collaborative role in a shared metabolic process. nih.gov This co-expression analysis is a key strategy for assigning functions to previously uncharacterized genes within a BGC. nih.gov

Heterologous Expression Systems for Biosynthetic Pathway Reconstitution

To definitively confirm the function of genes within a BGC and to produce specific compounds, scientists often turn to heterologous expression systems. nih.govmdpi.com This involves transferring the genes of interest from the native organism, such as Omphalotus, into a more genetically tractable host like Escherichia coli or yeast (Saccharomyces cerevisiae). mdpi.comnih.govuni-giessen.de

By expressing the entire biosynthetic gene cluster or subsets of genes in a heterologous host, researchers can reconstitute the pathway and observe the production of the corresponding natural products. nih.govwisc.edu This approach not only validates the function of the genes but also provides a platform for engineering the pathway to produce novel derivatives or improve yields. nih.gov The successful heterologous expression of biosynthetic pathways can overcome challenges associated with the slow growth or difficult genetic manipulation of the native producing organisms. mdpi.com

Biotechnological Strategies for Biosynthetic Production and Engineering of this compound and Analogues

The elucidation of the this compound biosynthetic pathway opens up exciting avenues for biotechnological applications, including the sustainable production of the compound and the creation of novel analogues with potentially improved properties. nih.govresearchgate.netnih.gov

Biotechnological production in engineered microbial hosts offers a promising alternative to chemical synthesis or extraction from natural sources, which can be inefficient and environmentally taxing. scielo.brfrontiersin.org By optimizing the expression of the biosynthetic genes and the metabolic fluxes within the host organism, it is possible to achieve high-titer production of this compound.

Furthermore, the principles of synthetic biology can be applied to engineer the biosynthetic pathway to produce novel analogues of this compound. researchgate.netnih.gov This can be achieved by introducing genes from other organisms, modifying the substrate specificity of existing enzymes, or altering the regulatory control of the pathway. nih.gov For example, a yeast-based biocatalytic method has been developed for the systematic production of isoprenoid analogues with modified carbon skeletons. researchgate.netnih.gov Such strategies could be adapted to generate a library of this compound derivatives for screening and potential therapeutic applications.

Structural Elucidation and Computational Analysis of Isoomphadione

Comprehensive Spectroscopic Characterization Techniques

The initial elucidation of isoomphadione's structure relied heavily on a suite of spectroscopic techniques, each providing crucial pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

One- and two-dimensional NMR experiments have been fundamental in establishing the connectivity of atoms within the this compound molecule. researchgate.net The ¹H NMR spectrum provides information about the chemical environment and neighboring protons for each hydrogen atom, while the ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) were used to establish proton-proton coupling networks, outlining the spin systems within the molecule. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlated each proton with its directly attached carbon atom. Long-range correlations between protons and carbons, typically over two to three bonds, were determined using Heteronuclear Multiple Bond Correlation (HMBC), which was instrumental in connecting the various spin systems and piecing together the carbon skeleton. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) provided information about the spatial proximity of protons, which was critical in determining the relative stereochemistry of the molecule. The collective interpretation of these NMR data allowed for the complete assignment of all proton and carbon signals and the establishment of the planar structure and relative configuration of this compound. ethernet.edu.et

¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 |

Detailed chemical shift and coupling constant data would be populated here based on specific literature findings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact molecular formula of this compound. This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the calculation of its elemental composition. The accurate mass measurement obtained from HRMS provided the unambiguous molecular formula, which was a critical piece of information that complemented the NMR data in the structural elucidation process.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was utilized to identify the functional groups present in the this compound molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. Characteristic absorptions for functional groups such as carbonyls (C=O) and hydroxyls (O-H), if present, would be readily identifiable, providing further confirmation of the structural features deduced from NMR and HRMS data. researchgate.net

X-ray Crystallographic Analysis for Definitive Structure and Absolute Configuration Assignment

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. wikipedia.orgnih.govlibretexts.org For this compound, this technique was successfully applied to not only confirm the connectivity and relative stereochemistry established by NMR spectroscopy but also to determine its absolute configuration. scispace.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule. nih.govscispace.com This analysis provided an unambiguous assignment of the stereochemistry at all chiral centers.

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

In addition to X-ray crystallography, advanced chiroptical techniques such as electronic circular dichroism (ECD) have been used to investigate the stereochemistry of this compound and related compounds. ethernet.edu.et ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netmit.edu The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a molecule by comparing the experimental ECD spectrum with theoretically calculated spectra for possible enantiomers. This method provides a powerful alternative or complementary approach to X-ray crystallography for stereochemical assignment. researchgate.net

Quantum-Chemical Methods and Theoretical Studies for Conformation and Spectroscopic Prediction

Quantum-chemical methods, such as density functional theory (DFT), have played a significant role in the structural elucidation of this compound. researchgate.net These computational techniques are used to calculate the theoretical NMR chemical shifts and ECD spectra for proposed structures. ethernet.edu.et By comparing the calculated spectroscopic data with the experimental data, the most likely structure can be identified. researchgate.net This approach is particularly useful for confirming structural assignments and for distinguishing between possible diastereomers. researchgate.net Furthermore, computational methods can provide insights into the conformational preferences of the molecule, which can influence its spectroscopic properties and biological activity.

Chemical Synthesis and Derivatization Approaches to Isoomphadione

Total Synthesis Strategies for the Isoomphadione Core Structure

While a direct, detailed total synthesis of this compound (402) is not explicitly documented in the provided literature, strategies for synthesizing its closely related africanane congener, omphadiol (B1245844) (401), offer a strong precedent for approaching the this compound core. cenmed.commassbank.eueasychem.orguni.luorganic-chemistry.org The total synthesis of (+)-omphadiol, achieved by Romo and co-workers, exemplifies a concise and stereoselective route to this complex tricyclic sesquiterpene. easychem.orguni.luorganic-chemistry.org

Key Features of Omphadiol Total Synthesis (as a model for Africanane Core): The Romo synthesis of (+)-omphadiol was accomplished in 10 steps from the commercially available chiral starting material (R)-carvone. easychem.orgorganic-chemistry.org This synthesis is notable for its efficiency, avoiding the use of protecting groups, and for successfully constructing six adjacent stereocenters. easychem.orgorganic-chemistry.org Critical steps in this synthetic pathway include:

A manganese(III)-catalyzed, chemo- and regioselective formal hydration of the enone in (-)-carvone. easychem.orgorganic-chemistry.org

Subsequent cleavage of the resulting α-hydroxy ketone diastereoisomers to a ketoacid using periodic acid. easychem.orgorganic-chemistry.org

An aldol (B89426) lactonization, promoted by tosyl chloride and 4-pyrrolidinopyridine, leading to a bicyclic β-lactone with high diastereocontrol, attributed to a chair-like transition state. easychem.orgorganic-chemistry.org

An elegant four-carbon homologation strategy involving the reduction of the β-lactone to a diol, conversion to a bromide, and an intramolecular alkylation followed by quenching with methyl iodide. easychem.orgorganic-chemistry.org

These strategies, particularly the stereocontrolled formation of the tricyclic core and the management of multiple chiral centers, are highly relevant for designing total synthesis routes to this compound, given their shared africanane scaffold.

Semi-Synthetic Routes from Naturally Occurring Precursors or Related Scaffolds

This compound is a natural product isolated from the liquid culture extract of Omphalotus illudens. cenmed.comwikipedia.org This fungus is also known to produce other structurally related sesquiterpenes, such as illudin S and illudin M, which have been extensively studied for their biological activities and have served as precursors for semi-synthetic derivatives. wikipedia.orgcenmed.comwikipedia.orgnih.govcaymanchem.com

The development of semi-synthetic derivatives often aims to improve the therapeutic index or other pharmacological properties of the natural compound. For instance, irofulven, a semi-synthetic derivative of illudin S, has been pursued for its anticancer properties. wikipedia.orgcenmed.comnih.govcaymanchem.com This highlights the potential for this compound or other co-occurring sesquiterpenes from Omphalotus illudens to serve as starting materials for semi-synthetic modifications.

A significant challenge in semi-synthesis is securing a sustainable supply of the natural compound in multi-gram quantities with high purity (≥95%) for further derivatization. wikipedia.org While illudin S has an established supply from natural sources, details regarding scalable production of other illudins, like illudin M, are often lacking. wikipedia.org Overcoming these supply issues, potentially through optimized fermentation technologies or metabolic engineering, would greatly facilitate semi-synthetic efforts for this compound and its related scaffolds. wikipedia.orgmassbank.euwikipedia.org

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational design and synthesis of analogues are integral to natural product research, enabling the systematic exploration of structural features critical for activity. Total chemical synthesis contributes significantly to this by providing access to diverse analog libraries. wikipedia.orgwikipedia.org The approach involves modifying the core structure of a natural product to create derivatives with altered or improved properties, such as enhanced potency, selectivity, or stability.

The strategy of designing and synthesizing analogues has been successfully applied to other natural products, including derivatives of illudin S and acylfulvene, where structural modifications were made to evaluate antitumor potential and understand activity requirements. cenmed.com This methodology would be directly applicable to this compound, allowing for targeted modifications based on its known structure.

Structure-Activity Relationship (SAR) studies are paramount in medicinal chemistry and natural product research. They involve systematically modifying a compound's structure and then evaluating the resulting changes in its biological activity. This process helps to identify key functional groups, stereochemical features, and conformational preferences that are essential for the compound's interaction with its biological target. wikipedia.orgidrblab.netcaymanchem.com

For this compound, SAR studies of functionalized derivatives would involve:

Synthesis of a series of analogues: Introducing different substituents, altering stereochemistry, or modifying ring systems around the this compound core. wikipedia.orgidrblab.net

Biological evaluation: Testing these analogues in relevant assays to quantify their activity.

Correlation of structure with activity: Analyzing the data to establish relationships between specific structural changes and observed biological effects.

Such studies have been instrumental in understanding the molecular basis of action for other natural product derivatives, for example, in the context of novel thioether pleuromutilin (B8085454) derivatives and indolin-2-one derivatives. cenmed.comidrblab.netcaymanchem.com The insights gained from this compound SAR studies would guide further rational design efforts, leading to compounds with optimized properties.

Understanding the inherent chemical reactivity of this compound is fundamental for its successful derivatization and for predicting its behavior in various chemical and biological environments. Studies on the chemical reactivity of other compounds, such as the interaction of isothiazolone (B3347624) biocides with thiols, have provided critical insights into their mechanisms of action and potential transformation pathways. cenmed.commassbank.euuni.lu

For this compound, exploring its chemical reactivity would involve:

Identification of reactive sites: Determining which parts of the molecule are prone to chemical transformations (e.g., oxidation, reduction, nucleophilic or electrophilic attack).

Investigation of reaction mechanisms: Elucidating the pathways through which this compound undergoes chemical changes under different conditions (e.g., pH, presence of specific reagents, enzymatic catalysis).

Characterization of transformation products: Identifying and characterizing the products formed from these reactions, which could include active metabolites or degradation products.

This exploration is crucial for developing robust synthetic strategies for analogues and for understanding the compound's stability and potential metabolic fate.

Development of Combinatorial Libraries for Mechanistic Screening

Combinatorial chemistry offers a powerful approach to rapidly synthesize large numbers of diverse compounds, forming "libraries" that can be screened for specific activities or to probe biological mechanisms. cenmed.commassbank.euuni.lunih.govscispace.com This methodology is particularly advantageous when the precise structural requirements for a desired activity are not fully understood, allowing for the exploration of a vast chemical space.

For this compound, the development of combinatorial libraries could involve:

Scaffold-based libraries: Designing libraries around the core structure of this compound, with variations introduced at different positions.

Diversity-oriented synthesis: Creating libraries with a wide range of structural complexity and functionality to maximize the chances of discovering novel active compounds.

Positional scanning libraries (PSL): A method that allows for the evaluation of thousands to millions of synthetic compounds through a significantly reduced number of test samples, by systematically varying functional groups at specific positions. scispace.com

These libraries can then be subjected to high-throughput screening for various mechanistic insights, such as binding affinity studies with specific protein targets or the identification of compounds that modulate particular biological pathways. uni.lunih.gov The availability of such libraries would accelerate the discovery of this compound analogues with improved or novel biological activities and provide a systematic means for understanding their mechanisms of action.

Advanced Analytical Methodologies for Research Applications

Quantitative Analysis of Isoomphadione in Fungal Extracts and Research Samples

Quantitative analysis is fundamental to understanding the production of this compound in its natural source, the fungus Omphalotus illudens (also known as Omphalotus olearius), and for tracking its presence in various experimental samples. nih.govnih.gov The choice of analytical technique often depends on the volatility and polarity of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. plos.orgcropj.com It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. cropj.com This method is particularly well-suited for creating a "volatile metabolite profile" of fungal cultures to identify the array of sesquiterpene hydrocarbons produced. nih.gov

In a typical workflow for analyzing volatile metabolites from Omphalotus olearius, liquid cultures are sampled using solid-phase microextraction (SPME), which adsorbs volatile compounds from the culture's headspace. nih.gov These compounds are then thermally desorbed into the GC-MS instrument for analysis. nih.gov The GC separates the individual compounds based on their boiling points and interaction with a capillary column, before the MS fragments the molecules and detects them based on their mass-to-charge ratio. nih.gov Identification of compounds like sesquiterpenes is achieved by comparing their retention times and mass spectra against established reference libraries such as the National Institute of Standards and Technology (NIST) database. nih.gov

While a specific quantitative method for this compound is not detailed in the literature, a validated GC-MS method for the related and co-occurring toxic sesquiterpene, Illudin S, provides a strong analytical model. scispace.com This method was developed for determining Illudin S in food samples containing the toxic mushroom and demonstrates the feasibility of quantifying these complex molecules using GC-MS. scispace.com

| Parameter | Condition |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Sample Preparation | Two-step solvent extraction (ethyl acetate (B1210297), acetonitrile-n-hexane) followed by Solid Phase Extraction (SPE) with a Bond Elut SI cartridge. scispace.com |

| GC Column | (Example) HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness). nih.govplos.org |

| Injection Mode | Splitless, 1 µL injection volume. scispace.com |

| Carrier Gas | Helium. nih.gov |

| Oven Program | Example: Start at 40°C (2 min hold), ramp at 6°C/min to 160°C, then ramp at 10°C/min to 260°C (4 min hold). plos.org |

| MS Ionization | Electron Impact (EI). scispace.com |

| Method Performance (for Illudin S) | Limit of Detection (LOD): 120 pg per injection. scispace.comLimit of Quantitation (LOQ): 37 ng/mL in sample matrix. scispace.comRecovery: 61–74% from spiked food samples. scispace.com |

Table 1: Representative GC-MS parameters for the analysis of illudane-type sesquiterpenoids, based on a validated method for Illudin S. scispace.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in liquid mixtures. nih.gov It is especially useful for compounds that are non-volatile or thermally unstable, making it highly suitable for many fungal secondary metabolites. nih.govresearchgate.net In the analysis of extracts from Omphalotus species, HPLC is used for both analytical quantification and for preparative isolation of novel compounds. researchgate.netnih.gov

The system uses a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). nih.gov Separation occurs as each compound interacts differently with the stationary phase. nih.gov For the analysis of sesquiterpenoids, reversed-phase (RP) chromatography with a C18 column is commonly employed. researchgate.netnih.govunram.ac.id

Various detectors can be coupled with HPLC to visualize the separated compounds:

UV-Vis and Photodiode Array (PDA) Detectors: These are the most common detectors. A PDA detector measures absorbance across a wide range of UV-visible wavelengths simultaneously, providing spectral information that can help in identifying the class of a compound. researchgate.netunram.ac.id

Evaporative Light Scattering Detector (ELSD): An ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase, making it useful for compounds that lack a UV-absorbing chromophore.

In studies of Omphalotus mexicanus, a UPLC (Ultra-Performance Liquid Chromatography) system—a higher-resolution version of HPLC—equipped with a PDA detector was used to analyze mycelial extracts during the isolation of novel illudins. researchgate.netnih.gov

| Parameter | Specification |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with Diode Array Detector (DAD). unram.ac.id |

| Column | Reversed-Phase C18 (e.g., Intersil ODS-3, 250 mm × 4.6 mm, 5 μm). unram.ac.id |

| Mobile Phase | A gradient of an aqueous solvent (e.g., 0.5% acetic acid in water) and an organic solvent (e.g., 0.5% acetic acid in methanol). unram.ac.id |

| Flow Rate | 1.0 - 1.5 mL/min. unram.ac.id |

| Detection | Diode Array Detector (PDA/DAD), monitoring multiple wavelengths. |

| Application | Qualitative and quantitative analysis of secondary metabolites, including phenolics and terpenoids, in fungal extracts. unram.ac.idmdpi.com |

Table 2: General HPLC-DAD parameters for the analysis of fungal extracts from Omphalotus spp. unram.ac.id

Hyphenated Techniques for Comprehensive Metabolite Profiling (e.g., LC-MS/MS, GCxGC-MS)

To achieve higher sensitivity and selectivity, chromatographic systems are often "hyphenated" with mass spectrometers. These advanced techniques are essential for comprehensive metabolite profiling in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for detecting and quantifying trace levels of mushroom toxins. researchgate.net This technique offers superior sensitivity and selectivity by identifying molecules based on both their retention time and their specific mass-to-charge ratio, as well as the fragmentation patterns of a selected precursor ion. researchgate.net Several LC-MS/MS methods have been developed for the simultaneous determination of multiple mushroom toxins, including illudins from Omphalotus species. researchgate.netresearchgate.net For instance, a method using a Waters ACQUITY UPLC system coupled to a Xevo TQ-XS mass spectrometer was able to quantify Illudin S in Omphalotus olearius samples at concentrations ranging from 4.37 to 141 mg/kg. researchgate.net

| Parameter | Specification (Based on Illudin S analysis) |

| Instrumentation | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). researchgate.net |

| LC Column | ACQUITY UPLC® HSS T3 (100 mm × 2.1 mm, 1.7 μm). researchgate.net |

| Mobile Phase | Gradient elution using A: Water with 1 mM ammonium (B1175870) fluoride (B91410) and B: Methanol. researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), positive mode. researchgate.net |

| MS Analysis | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |

| Performance | Limit of Quantification (LOQ): 0.01–0.2 mg/kg in mushrooms. researchgate.netRecoveries: 73.0% to 110.3%. researchgate.net |

Table 3: LC-MS/MS parameters for the quantitative analysis of illudins in fungal samples. researchgate.net

Another powerful, though less commonly applied, hyphenated technique is two-dimensional gas chromatography (GCxGC-MS). This method provides greatly enhanced separation capacity by passing the effluent from one GC column to a second, different column for further separation before MS detection. This is particularly useful for resolving co-eluting compounds in extremely complex volatile mixtures, such as fungal metabolite profiles.

Application of Advanced Data Processing and Metabolomics Tools

The analysis of fungal extracts by techniques like GC-MS and LC-MS generates vast and complex datasets. Metabolomics, the large-scale study of small molecules, employs advanced computational and statistical tools to process this data and extract meaningful biological information.

Following data acquisition, raw chromatograms and spectra are processed to detect peaks, identify compounds through library matching, and perform relative quantification. For comprehensive analysis, especially in untargeted studies, chemometric tools are indispensable. Principal Component Analysis (PCA) is a widely used unsupervised statistical method that reduces the dimensionality of complex datasets. acs.org It allows for the visualization of similarities and differences between samples, enabling researchers to identify patterns and distinguish between different fungal species or cultures grown under varying conditions based on their metabolite profiles. acs.org For example, lipidomics profiling using UHPLC-MS/MS combined with PCA can successfully discriminate between different mushroom species, including the toxic Omphalotus olearius and edible look-alikes.

Other machine learning approaches, such as soft independent modelling of class analogies (SIMCA), can be used to build classification models capable of identifying samples based on their volatile organic compound (VOC) profile, which is useful for applications like detecting fungal contamination in indoor air. acs.org

Future Research Directions and Translational Perspectives Non Clinical

Unraveling Cryptic Biosynthetic Pathways and Novel Enzymes in Basidiomycota

The kingdom of fungi, particularly the phylum Basidiomycota, is a rich source of structurally diverse and biologically active secondary metabolites. anu.edu.aunih.govresearchgate.net However, it is widely recognized that a vast number of biosynthetic gene clusters (BGCs) within fungal genomes remain silent or "cryptic" under standard laboratory culture conditions. researchgate.net These cryptic pathways represent a substantial untapped reservoir of novel natural products, and the elucidation of the biosynthetic pathway for Isoomphadione, likely a complex sesquiterpenoid, is a key research priority. nih.govmdpi.comresearchgate.net

Future research will focus on activating these silent BGCs in Basidiomycota to potentially increase the yield of this compound or produce novel, structurally related analogues. researchgate.net Basidiomycetes are known to produce a wide array of sesquiterpenoids derived from farnesyl pyrophosphate (FPP) through the mevalonate (B85504) (MVA) pathway. nih.govresearchgate.netmdpi.com The biosynthesis involves initial cyclization by sesquiterpene synthases (STSs) followed by extensive modifications by tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs), which introduce oxidative functionalization and contribute significantly to the chemical diversity of these compounds. nih.govnih.gov Identifying the specific STSs and CYPs involved in the this compound pathway is crucial.

Genome mining and bioinformatic analyses of Basidiomycota genomes can predict the presence of BGCs responsible for producing sesquiterpenoid scaffolds. nih.gov Techniques such as heterologous expression of entire pathways in more amenable host strains can be employed to characterize the function of these gene clusters and the novel enzymes they encode. nih.govresearchgate.net Understanding the enzymatic cascade, from the core sesquiterpene scaffold formation to the final tailoring steps, will not only clarify the genesis of this compound but also provide a toolbox of novel biocatalysts for synthetic biology applications. nih.govresearchgate.netresearchgate.net

| Enzyme Class | Potential Role in this compound Biosynthesis | Research Approach |

| Sesquiterpene Synthase (STS) | Catalyzes the initial cyclization of Farnesyl Pyrophosphate (FPP) to form the core carbon skeleton. mdpi.com | Genome mining for STS homologs; Heterologous expression and characterization of enzyme products. nih.gov |

| Cytochrome P450 Monooxygenases (CYPs) | Introduce oxygen atoms, leading to hydroxylations, epoxidations, and other modifications that create the final structure. nih.govnih.gov | Transcriptomic analysis under different culture conditions; Gene knockout studies; Co-expression with STS. |

| Oxidoreductases | Catalyze redox reactions that further diversify the chemical structure. nih.gov | Proteomic analysis to identify differentially expressed enzymes; In vitro assays with purified enzymes. |

| Transferases | Mediate the addition of functional groups (e.g., methyl, acetyl) to the scaffold. | Metabolomic profiling of mutant strains; Biochemical characterization of candidate enzymes. |

Rational Drug Design Principles for Developing Mechanistic Probes based on this compound Scaffold

The this compound structure represents a valuable chemical scaffold for the development of new therapeutic agents and mechanistic probes. Rational drug design, particularly structure-based drug design (SBDD), can be employed to systematically modify the this compound core to enhance potency, selectivity, and other pharmacological properties. nih.govazolifesciences.com This process begins with a deep understanding of the interaction between this compound and its biological target(s).

Once a biological target is identified and its three-dimensional structure is determined, computational modeling and docking studies can predict how the this compound scaffold binds to the active site. nih.govresearchgate.net This information allows for the strategic design of derivatives with modified functional groups to improve binding affinity and specificity. nih.gov The goal is to create probes that can be used to investigate biological pathways with high precision.

Fragment-based drug design (FBDD) is another powerful approach where small molecular fragments are screened for binding to the target, and then grown or linked together, often using the natural product scaffold as a starting point, to create a higher-affinity ligand. nih.gov By fusing elements of known ligands with the this compound core, novel chemotypes can be generated. nih.gov These newly designed molecules can then be synthesized and tested, providing a renewable source of compounds for extensive biological evaluation and the discovery of substances with potentially improved properties. healthresearchbc.ca

| Step in Rational Design | Description | Key Techniques |

| 1. Target Identification & Validation | Identifying the specific protein or nucleic acid that this compound interacts with to exert its biological effect. | Affinity chromatography, mass spectrometry, genetic screening. gdddrjournal.com |

| 2. Structural Biology | Determining the 3D structure of the target, often in complex with the this compound scaffold. | X-ray crystallography, NMR spectroscopy, Cryo-electron microscopy. azolifesciences.com |

| 3. Computational Modeling | Using computer algorithms to model the target-ligand interaction and predict the binding affinity of new derivatives. researchgate.net | Molecular docking, molecular dynamics simulations, virtual screening. nih.gov |

| 4. Chemical Synthesis | Synthesizing the designed derivatives based on the this compound scaffold. | Total synthesis, semi-synthesis, combinatorial chemistry. healthresearchbc.ca |

| 5. Biological Evaluation | Testing the synthesized compounds for their activity, selectivity, and mechanism of action. | In vitro biochemical and cell-based assays. |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of this compound's biological role, it is essential to move beyond single-target analyses and integrate data from multiple "omics" platforms. nih.govnih.govnih.gov A multi-omics approach, combining genomics, proteomics, and metabolomics, can provide a holistic picture of the cellular and molecular perturbations induced by this compound. thermofisher.comnih.govyoutube.com

Genomics and Transcriptomics can identify the full set of genes and their expression levels in an organism. isaaa.org By analyzing changes in gene expression (transcriptomics) in response to this compound treatment, researchers can identify the pathways and cellular processes that are affected. thermofisher.com

Proteomics , the large-scale study of proteins, can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions. isaaa.orgmdpi.com This provides a direct link between the genetic information and the functional machinery of the cell. gdddrjournal.com

Metabolomics focuses on the complete set of small-molecule metabolites within a biological system. nih.gov As metabolites are the end products of cellular processes, metabolomic profiling offers a direct functional readout of the physiological state of a cell and can reveal the ultimate biochemical impact of this compound. isaaa.orgyoutube.com

Integrating these massive datasets is a significant computational challenge but offers unparalleled insight. nih.govnih.govyoutube.com By correlating changes across these different molecular layers, it becomes possible to construct detailed models of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity. nih.gove-enm.org This systems biology approach is crucial for moving from a simple description of a compound's effect to a deep, mechanistic understanding of its interaction with complex biological networks. nih.govmdpi.com

| Omics Layer | Information Provided | Potential Insights for this compound Research |

| Genomics | Complete genetic blueprint of an organism. isaaa.org | Identify genes involved in biosynthesis, resistance, or sensitivity. |

| Transcriptomics | Gene expression profiles (RNA levels) under specific conditions. thermofisher.com | Reveal cellular pathways modulated by this compound. |

| Proteomics | Protein abundance, modifications, and interactions. mdpi.com | Identify direct protein targets and downstream functional consequences. |

| Metabolomics | Profile of low molecular weight compounds (metabolites). nih.gov | Determine the ultimate impact on cellular metabolism and physiology. |

Sustainable Production and Supply Chain Development for Research-Scale Quantities

A critical bottleneck in the research and development of many natural products is securing a stable and sustainable supply. healthresearchbc.ca Harvesting the producing organism from its natural habitat is often not feasible or environmentally responsible. Therefore, developing a reliable method for the production of research-scale quantities of this compound is paramount.

Biotechnological production through fermentation of the source Basidiomycete fungus is a promising avenue. taylorfrancis.com Optimization of culture conditions (e.g., medium composition, pH, temperature, aeration) can significantly enhance the yield of the target compound. Furthermore, metabolic engineering of the producing strain, guided by knowledge of the biosynthetic pathway (see section 8.1), could be used to overexpress key enzymes or block competing metabolic pathways, thereby channeling more precursors towards this compound synthesis.

For complex molecules, total chemical synthesis or enzymatic synthesis can provide an alternative and highly controlled source of material. healthresearchbc.camdpi.com Immobilized enzyme technologies, where enzymes are fixed to a solid support, can enhance stability and reusability, making the process more efficient and cost-effective for specific synthetic steps. mdpi.comnih.gov

Once a production method is established, a clear supply chain for research-grade material must be developed. This involves robust processes for extraction, purification, quality control, and distribution. ispe.orgomp.comomp.com Establishing a consistent supply is essential to enable the broader scientific community to conduct detailed biological and mechanistic studies.

| Production Strategy | Advantages | Challenges |

| Fungal Fermentation | Potentially low-cost, utilizes the natural biosynthetic machinery. taylorfrancis.com | Low yields, complex purification, batch-to-batch variability. |

| Metabolic Engineering | Can significantly increase yields and produce novel analogues. | Requires detailed knowledge of the biosynthetic pathway. |

| Chemical Synthesis | High purity, controlled process, not dependent on biological systems. healthresearchbc.ca | Can be lengthy, expensive, and complex for intricate molecules. |

| Enzymatic Synthesis | High specificity, mild reaction conditions, environmentally friendly. mdpi.com | Requires identification and production of stable enzymes. |

Exploration of New Methodologies for Discovering and Characterizing this compound-like Compounds

The discovery of this compound highlights the value of exploring fungal biodiversity for novel chemical entities. anu.edu.au Future research should leverage advanced methodologies to accelerate the discovery and characterization of new this compound-like compounds from Basidiomycota and other fungal sources. nih.govnih.gov Traditional "top-down" approaches, which involve screening crude extracts for bioactivity, can be complemented and enhanced by modern "bottom-up," genomics-driven strategies. nih.gov

Genome mining, as mentioned previously, allows for the targeted identification of BGCs that are likely to produce specific classes of compounds, such as sesquiterpenoids. nih.govnih.gov This in silico screening can prioritize organisms for further investigation. Advanced analytical techniques are also crucial. High-resolution mass spectrometry (HRMS) coupled with sophisticated data analysis and metabolomics profiling can rapidly identify known and potentially novel compounds in complex fungal extracts, a process known as dereplication. nih.gov This avoids the time-consuming rediscovery of already characterized molecules.

Furthermore, new cultivation techniques, such as co-culturing different microorganisms or using epigenetic modifiers, can be used to activate silent BGCs and induce the production of previously unobserved metabolites. nih.gov The structural elucidation of any new compounds discovered relies heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov The integration of these advanced discovery and characterization methods will undoubtedly expand the family of this compound-like natural products, providing new chemical scaffolds for scientific investigation. tandfonline.com

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for characterizing the structural integrity and purity of Isoomphadione in synthetic chemistry research?

- Answer: Researchers should employ a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-validation using multiple methods ensures accuracy, particularly when discrepancies arise between batches. For example, HPLC conditions (e.g., mobile phase, column type) must be optimized to resolve this compound from synthetic byproducts .

Q. How should researchers design in vitro experiments to assess the pharmacological efficacy of this compound while controlling for cytotoxicity?

- Answer: Experimental designs should include dose-response curves across physiologically relevant concentrations (e.g., 1 nM–100 µM) using validated cell lines. Controls must account for solvent effects (e.g., DMSO vehicle) and baseline cytotoxicity via parallel assays like MTT or ATP quantification. For target-specific efficacy, pair pharmacological inhibition with genetic knockdowns (e.g., siRNA) to confirm mechanism specificity .

Q. What are the best practices for developing a reproducible synthesis protocol for this compound derivatives?

- Answer: Optimize reaction conditions (temperature, catalysts, solvents) using design-of-experiment (DoE) frameworks to identify critical parameters. Purification steps (e.g., column chromatography, recrystallization) should be standardized, and intermediate compounds characterized at each stage. Document batch-to-batch variability to refine scalability .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported binding affinities (e.g., IC50 values) of this compound across biochemical assays?

- Answer: Address variability by standardizing assay conditions (buffer pH, temperature, cofactors) and validating results with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). Perform meta-analyses to identify confounding variables (e.g., protein batch differences) and use statistical tools like Bland-Altman plots to quantify systematic biases .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s therapeutic profile?

- Answer: Synthesize analogs with modifications to core pharmacophores (e.g., substituent groups, stereochemistry) and evaluate them in tiered assays: primary (target binding), secondary (cellular efficacy), and tertiary (ADMET properties). Computational tools like molecular docking can prioritize analogs for synthesis, while free-energy perturbation (FEP) calculations predict binding affinity changes .

Q. What integrative approaches reconcile conflicting in vivo and in vitro data on this compound’s bioavailability?

- Answer: Conduct parallel in vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic (PK) studies in rodent models. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings, accounting for factors like plasma protein binding and metabolic clearance. Cross-validate with microsomal stability assays .

Q. How can researchers leverage computational methods to predict this compound’s off-target interactions and toxicity risks?

- Answer: Employ proteome-wide docking simulations (e.g., using AutoDock Vina) to identify potential off-targets, followed by molecular dynamics (MD) simulations to assess binding stability. Validate predictions with high-throughput in vitro panels (e.g., kinase profiling) and toxicogenomics databases (e.g., Comparative Toxicogenomics Database) .

Methodological Considerations

- Data Contradiction Analysis: When conflicting data arise, prioritize replication under standardized protocols and use sensitivity analyses to identify outlier sources. For example, if this compound shows inconsistent enzyme inhibition, test assay reproducibility with internal controls and blinded experimenters .

- Experimental Design: Align research questions with PICOT elements (Population: cell/animal models; Intervention: dose/route; Comparison: controls; Outcome: efficacy/toxicity metrics; Time: exposure duration) to ensure methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.